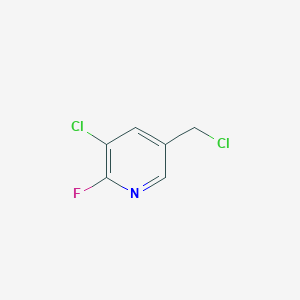

3-Chloro-5-(chloromethyl)-2-fluoropyridine

Description

3-Chloro-5-(chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative characterized by a chlorine atom at position 3, a chloromethyl group at position 5, and a fluorine atom at position 2. This compound is of significant interest in agrochemical and pharmaceutical research due to its electron-deficient pyridine ring, which facilitates nucleophilic substitution reactions. Its structure enables versatility as a building block for synthesizing complex molecules, particularly pesticides and bioactive intermediates .

Properties

IUPAC Name |

3-chloro-5-(chloromethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCMIRBBPYDCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(chloromethyl)-2-fluoropyridine typically involves the chlorination of 2-fluoropyridine derivatives. One common method includes the reaction of 2-fluoropyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield partially or fully reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Scientific Research Applications

3-Chloro-5-(chloromethyl)-2-fluoropyridine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chloromethyl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets, resulting in desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table summarizes structurally related pyridine derivatives and their distinguishing features:

Electron-Withdrawing Effects

- This compound : The combination of Cl, F, and CH₂Cl substituents creates a highly electron-deficient ring, favoring nucleophilic aromatic substitution (e.g., hydroxylation or amination) .

- Trifluoromethyl-containing analogs (e.g., 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine): The CF₃ group is a stronger electron-withdrawing group than CH₂Cl, further polarizing the ring and stabilizing intermediates in synthetic pathways .

Research Findings and Industrial Relevance

- Agrochemicals: this compound derivatives are intermediates in synthesizing neonicotinoid-like insecticides, where halogen substituents improve pest resistance profiles .

- Pharmaceuticals : Trifluoromethyl-containing analogs (e.g., CAS 175277-52-8) are explored in kinase inhibitor development, leveraging their electron-deficient rings for targeted protein interactions .

Biological Activity

3-Chloro-5-(chloromethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. Its unique structural features, including the presence of chlorine and fluorine atoms, impart distinct chemical properties that make it a subject of interest in biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

- Molecular Formula : C6H5Cl3FN

- Molecular Weight : Approximately 216.5 g/mol

- Structural Features : The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with a chloromethyl group. This configuration enhances its electrophilic nature, allowing it to interact with various biomolecules.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its electrophilic characteristics, which enable it to interact with nucleophilic sites on biomolecules. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes by forming covalent bonds with active sites, disrupting normal biochemical pathways.

- Disruption of Cellular Processes : Its ability to modulate cellular functions positions it as a potential candidate for developing therapeutic agents targeting specific diseases.

Research Findings

Several studies have investigated the biological implications of this compound:

-

Enzyme Inhibition Studies :

- Research indicates that this compound can act as an enzyme inhibitor. For instance, it has shown potential in inhibiting enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

-

Receptor Modulation :

- The compound has been explored for its ability to act as a receptor modulator, influencing receptor activity through its electrophilic interactions.

-

Synthetic Applications :

- Due to its reactivity, this compound serves as a precursor for synthesizing other biologically active molecules, including potential drug candidates.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Differences |

|---|---|

| 3-Chloro-2-(chloromethyl)-4-methylquinoline | Contains a quinoline ring instead of pyridine |

| 3-Chloro-2-(chloromethyl)-5-bromopyridine | Contains bromine instead of fluorine |

| 2-Chloro-3-(chloromethyl)thiophene | Contains sulfur instead of nitrogen |

| 2-Chloro-5-(chloromethyl)pyridine | Lacks the fluorine atom |

This table highlights how the combination of chlorine and fluorine in this compound enhances its reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in cancer metabolism demonstrated that this compound significantly reduced enzyme activity in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater inhibition.

Case Study 2: Receptor Interaction

Another investigation explored the interaction between this compound and neurotransmitter receptors. It was found that the compound modulated receptor activity, potentially influencing signaling pathways related to neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.